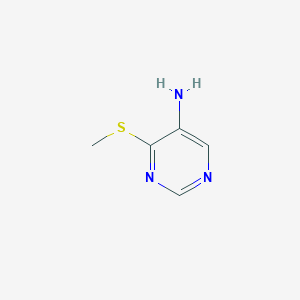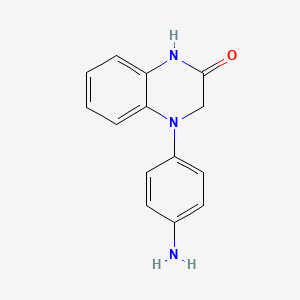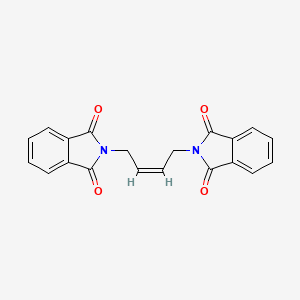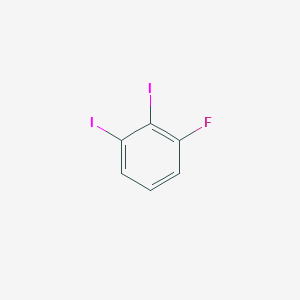
1,2-Diiodo-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-3-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 and a molecular weight of 347.90 g/mol . It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is typically a yellow to off-white solid and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodofluorobenzene derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorobenzene derivatives.
Oxidation Reactions: Products include diiodofluorobenzene oxides.
Reduction Reactions: Products include fluorobenzene and partially reduced derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of halogen bonding interactions in biological systems.
Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Fluorobenzene (C6H5F): A simpler derivative with only one fluorine atom.
1,2-Difluorobenzene (C6H4F2): Contains two fluorine atoms at the 1 and 2 positions.
1,2-Diiodobenzene (C6H4I2): Contains two iodine atoms at the 1 and 2 positions
Uniqueness: 1,2-Diiodo-3-fluorobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H3FI2 |
|---|---|
Peso molecular |
347.89 g/mol |
Nombre IUPAC |
1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
Clave InChI |
JYFUOBSQTCVCGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


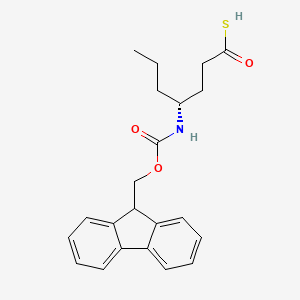


![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
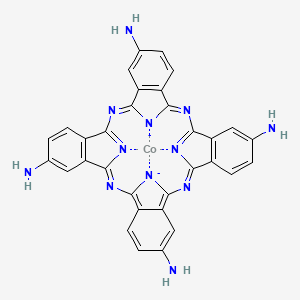

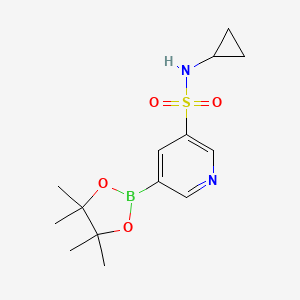


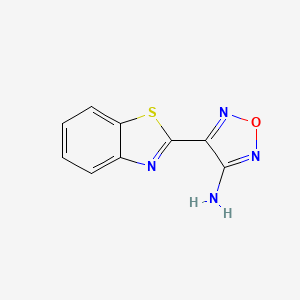
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
